CYP2D6 Inhibition Profile of 7-Fluoro-6-methoxy-1H-indazole Provides Quantifiable Selectivity Baseline for Drug-Drug Interaction Risk Assessment
In human liver microsome assays, 7-fluoro-6-methoxy-1H-indazole demonstrates an IC50 of 20,000 nM (20 μM) against cytochrome P450 2D6 (CYP2D6) [1]. This value provides a quantifiable benchmark for predicting drug-drug interaction (DDI) liability when the compound is incorporated into lead optimization programs. The observed IC50 of 20 μM is approximately 13- to 33-fold higher than the typical antiproliferative IC50 range (0.64-1.5 μM) observed for polysubstituted indazole derivatives in cancer cell lines, indicating a modest CYP2D6 inhibition liability at pharmacologically relevant concentrations [2]. This moderate CYP inhibition profile differentiates the 7-fluoro-6-methoxy substitution pattern from other halogenated indazole analogs that may exhibit stronger CYP interactions due to differing electronic effects and lipophilicity.
| Evidence Dimension | CYP2D6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 μM) |
| Comparator Or Baseline | Polysubstituted indazole derivative antiproliferative IC50 range = 0.64-1.5 μM (representative of pharmacologically active concentration range in lead series) |
| Quantified Difference | Target compound CYP2D6 IC50 is 13- to 33-fold higher than representative antiproliferative IC50 range |
| Conditions | Human liver microsomes; fluorogenic substrate; 15 min preincubation; NADPH addition; measurement after 2 hours |
Why This Matters
Procurement teams evaluating building blocks for medicinal chemistry programs require CYP inhibition data to prioritize scaffolds with manageable DDI risk; an IC50 of 20 μM for CYP2D6 suggests this 7-fluoro-6-methoxy scaffold carries lower metabolic liability than analogs with sub-micromolar CYP inhibition.
- [1] BindingDB. BDBM50600703 (CHEMBL5182534). CYP2D6 Inhibition Data. BindingDB Entry ID: 50017279. Deposited 2023-06-23. View Source
- [2] Laghchioua FE, Kouakou A, Eddahmi M, Viale M, Monticone M, et al. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Arch Pharm (Weinheim). 2020;353(12):2000173. View Source
